molecular formula C16H14O4 B1196996 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid CAS No. 2941-79-9

4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid

Cat. No.: B1196996
CAS No.: 2941-79-9
M. Wt: 270.28 g/mol
InChI Key: JURAOGMOBVQPBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Dimethyl[1,1’-biphenyl]-2,2’-dicarboxylic acid is an organic compound belonging to the biphenyl family. It is characterized by two benzene rings connected by a single bond, with methyl groups at the 4 and 4’ positions and carboxylic acid groups at the 2 and 2’ positions. This compound is known for its applications in various fields, including polymer chemistry and material science.

Scientific Research Applications

4,4’-Dimethyl[1,1’-biphenyl]-2,2’-dicarboxylic acid has a wide range of applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyamides, contributing to the development of high-performance materials.

    Material Science: The compound is utilized in the fabrication of liquid crystal displays and other electronic devices due to its unique structural properties.

    Biological Research: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.

    Industrial Applications: The compound is employed in the production of coatings, adhesives, and other specialty chemicals.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid prolonged or repeated exposure, keep away from sources of ignition, and take precautionary measures against static discharge .

Future Directions

The compound is used in the preparation of biphenyl-4,4’-dicarboxylic acid, which acts as a monomer utilized in the synthesis of linear long chain polymer through polycondensation reaction . This suggests potential applications in polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dimethyl[1,1’-biphenyl]-2,2’-dicarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4,4’-dimethylbiphenyl, which can be obtained through the coupling of toluene derivatives.

    Oxidation: The methyl groups on the biphenyl are then oxidized to carboxylic acid groups using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In industrial settings, the production of 4,4’-Dimethyl[1,1’-biphenyl]-2,2’-dicarboxylic acid may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.

Major Products:

    Oxidation Products: Quinones, carboxylate salts.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Halogenated biphenyls, nitro derivatives.

Comparison with Similar Compounds

    4,4’-Dimethylbiphenyl: Lacks the carboxylic acid groups, making it less reactive in certain chemical reactions.

    Biphenyl-4,4’-dicarboxylic acid: Similar structure but without the methyl groups, leading to different physical and chemical properties.

    4,4’-Dihydroxybiphenyl: Contains hydroxyl groups instead of carboxylic acids, resulting in different reactivity and applications.

Uniqueness: 4,4’-Dimethyl[1,1’-biphenyl]-2,2’-dicarboxylic acid is unique due to the presence of both methyl and carboxylic acid groups, which confer specific reactivity and versatility in various chemical processes. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its importance in scientific research and industrial applications.

Properties

IUPAC Name

2-(2-carboxy-4-methylphenyl)-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-9-3-5-11(13(7-9)15(17)18)12-6-4-10(2)8-14(12)16(19)20/h3-8H,1-2H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURAOGMOBVQPBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289279
Record name 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2941-79-9
Record name 4,4′-Dimethyl[1,1′-biphenyl]-2,2′-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2941-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Dimethyl(1,1'-biphenyl)-2,2'-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC60071
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60071
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.